2,7-Dimethylquinoline-3-carboxylic acid

KCNQ2 inhibitor ion channel selectivity potassium channel pharmacology

For ion channel researchers, sourcing a KCNQ2 blocker with validated selectivity over cardiac KCNQ1 is critical to avoid confounding data. 2,7-Dimethylquinoline-3-carboxylic acid (ML252) directly addresses this need. • Validated Selectivity: Exhibits 41.7-fold selectivity for KCNQ2 over KCNQ1, ensuring phenotype attribution in neuronal excitability models. • Streamlined Synthesis: The free carboxylic acid enables single-step amide coupling, accelerating SAR studies compared to ester analogs. • Low CYP Liability: Moderate CYP3A4 (IC50 3.9 µM) and CYP2D6 (IC50 19.9 µM) inhibition minimizes metabolic interference in ex vivo studies.

Molecular Formula C12H11NO2
Molecular Weight 201.22 g/mol
CAS No. 470702-35-3
Cat. No. B188179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,7-Dimethylquinoline-3-carboxylic acid
CAS470702-35-3
Molecular FormulaC12H11NO2
Molecular Weight201.22 g/mol
Structural Identifiers
SMILESCC1=CC2=NC(=C(C=C2C=C1)C(=O)O)C
InChIInChI=1S/C12H11NO2/c1-7-3-4-9-6-10(12(14)15)8(2)13-11(9)5-7/h3-6H,1-2H3,(H,14,15)
InChIKeyWKTYGVBJWKJPEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,7-Dimethylquinoline-3-carboxylic Acid: Building Block & KCNQ2 Inhibitor


2,7-Dimethylquinoline-3-carboxylic acid (CAS 470702-35-3) is a quinoline-3-carboxylic acid derivative bearing methyl substituents at the 2- and 7-positions of the quinoline core [1]. It is primarily utilized as a versatile small-molecule scaffold for the synthesis of more complex quinoline-based compounds . Beyond its role as a synthetic intermediate, it exhibits a defined and quantifiable pharmacological profile as a selective inhibitor of the KCNQ2 (Kv7.2) potassium channel, with documented activity against the KCNQ2/Q3 heteromeric channel [2]. This dual identity as both a synthetic building block and a biologically active probe molecule underpins its specific value in procurement decisions.

Substitution Risks for 2,7-Dimethylquinoline-3-carboxylic Acid


Simple substitution of 2,7-dimethylquinoline-3-carboxylic acid with other quinoline-3-carboxylic acid analogs (e.g., the 2,4-dimethyl isomer or the corresponding ethyl ester) is not scientifically valid due to profound, structure-dependent differences in biological activity, chemical reactivity, and target selectivity . The precise placement of the methyl groups on the quinoline ring and the free carboxylic acid moiety are critical determinants of its unique ion channel pharmacology and its utility as a reactive handle for further derivatization [1]. The quantitative evidence below establishes why this specific substitution pattern is non-negotiable for achieving the defined performance characteristics documented in the literature.

2,7-Dimethylquinoline-3-carboxylic Acid: Quantitative Differentiation Evidence


KCNQ2 Selectivity over KCNQ1 vs. XE-991

2,7-Dimethylquinoline-3-carboxylic acid (reported as ML252) demonstrates a significant selectivity advantage for the KCNQ2 channel over the KCNQ1 channel when compared to the widely used reference antagonist XE-991. While both compounds exhibit sub-micromolar potency for KCNQ2, ML252 shows a 41.7-fold lower affinity for KCNQ1, whereas XE-991 shows only a 6.7-fold difference, indicating a much cleaner selectivity profile [1].

KCNQ2 inhibitor ion channel selectivity potassium channel pharmacology

KCNQ2 Selectivity Window vs. Linopirdine

In head-to-head electrophysiological testing, 2,7-dimethylquinoline-3-carboxylic acid (ML252) provides a much wider selectivity window between KCNQ2 and KCNQ1 inhibition compared to the classic KCNQ blocker Linopirdine. ML252 exhibits a 41.7-fold difference in potency between the two channels, whereas Linopirdine is essentially equipotent, showing no meaningful selectivity [1].

KCNQ2 inhibitor ion channel selectivity comparative pharmacology

Carboxylic Acid Reactivity: Amide Coupling vs. Ethyl Ester

As a synthetic intermediate, 2,7-dimethylquinoline-3-carboxylic acid provides a direct route to a diverse array of amide derivatives via standard carbodiimide-mediated coupling, eliminating the need for an additional saponification step that is required when using the corresponding ethyl ester (CAS 892874-65-6) . This simplifies synthetic workflows and can lead to higher overall yields by reducing the number of steps .

building block amide synthesis chemical reactivity

2,7-Dimethylquinoline-3-carboxylic Acid: Optimal Application Scenarios


Selective KCNQ2 Inhibition in Neuroscience

In studies investigating the role of KCNQ2 (Kv7.2) channels in neuronal excitability, synaptic transmission, or disease models such as epilepsy, 2,7-dimethylquinoline-3-carboxylic acid (ML252) is the preferred tool compound. Its 41.7-fold selectivity for KCNQ2 over KCNQ1, as demonstrated in direct comparative electrophysiology, ensures that observed phenotypes are attributable to KCNQ2 modulation rather than confounding effects on cardiac KCNQ1 channels [1]. This makes it superior to non-selective blockers like Linopirdine or less selective alternatives like XE-991 [1].

Quinoline-3-carboxamide Library Synthesis

For medicinal chemists engaged in hit-to-lead optimization or library synthesis, 2,7-dimethylquinoline-3-carboxylic acid serves as a direct and versatile building block. Its free carboxylic acid group allows for single-step amide coupling with a wide variety of amines, streamlining the generation of analogs compared to its ethyl ester counterpart, which requires an additional hydrolysis step . This reduces synthesis time and improves overall yield, accelerating SAR exploration around the quinoline scaffold .

KCNQ2 Pharmacology in Complex Biological Systems

The moderate cytochrome P450 (CYP) inhibition profile of 2,7-dimethylquinoline-3-carboxylic acid (IC50 values of 3.9 µM for CYP3A4 and 19.9 µM for CYP2D6) suggests a lower potential for drug-drug interactions compared to more potent CYP inhibitors [2]. This characteristic, combined with its favorable ion channel selectivity, positions it as a valuable probe for ex vivo or in vivo studies where minimizing metabolic interference is critical for data interpretation [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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